molecular formula C21H15ClFN3O2S2 B6479086 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1261016-54-9

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B6479086
CAS No.: 1261016-54-9
M. Wt: 459.9 g/mol
InChI Key: MJCFYOKUEBTCJL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thienopyrimidine core: Provides a planar aromatic system conducive to interactions with biological targets like kinases or enzymes .
  • 2-Sulfanylacetamide side chain: The sulfur atom contributes to hydrogen bonding and redox activity, while the acetamide group links to a 4-fluoro-2-methylphenyl moiety, introducing steric and electronic effects that modulate solubility and selectivity .

This structural configuration is hypothesized to confer unique pharmacological properties, including kinase inhibition or antimicrobial activity, based on analogs reported in the literature .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c1-12-10-14(23)4-7-16(12)24-18(27)11-30-21-25-17-8-9-29-19(17)20(28)26(21)15-5-2-13(22)3-6-15/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCFYOKUEBTCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Effects on Bioactivity

  • Electron-Withdrawing Groups : The 4-chlorophenyl and 4-fluoro substituents in the target compound enhance electrophilicity, promoting interactions with nucleophilic residues in target proteins (e.g., ATP-binding pockets in kinases) . In contrast, analogs with methoxy or ethoxy groups (e.g., ) exhibit reduced potency due to electron-donating effects.
  • Steric Modifications : The 2-methyl group on the phenylacetamide moiety in the target compound balances steric bulk and solubility, whereas analogs with trifluoromethyl () or butyl () groups prioritize metabolic stability over target affinity.

Pharmacological Profiles

  • Kinase Inhibition: Molecular docking studies of similar compounds () suggest that the thienopyrimidine core binds to kinase hinge regions, with substituents like 4-chlorophenyl optimizing hydrophobic interactions.

Physicochemical Properties

  • Lipophilicity : The target compound’s ClogP (~3.2) is intermediate compared to analogs with alkyl chains (e.g., , ClogP ~3.8) or polar groups (e.g., , ClogP ~2.5), influencing bioavailability .
  • Solubility : The acetamide linkage improves aqueous solubility relative to ester or ether analogs ().

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